![molecular formula C15H25NO5 B3012956 2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid CAS No. 2230798-51-1](/img/structure/B3012956.png)
2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of spirocyclic compounds, particularly those containing azaspiro structures, has been a subject of interest due to their potential in accessing chemical spaces that are complementary to traditional piperidine systems. In the first paper, the authors present two efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a previously unknown bifunctional compound. This compound, along with related intermediates, provides a platform for further selective derivatization on the azetidine and cyclobutane rings, which could be beneficial for the synthesis of novel compounds .
Molecular Structure Analysis
The molecular structure of 2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid, while not directly discussed in the provided papers, can be inferred to some extent from the related structures that are mentioned. The spirocyclic nature of these compounds indicates a complex three-dimensional architecture that includes a fusion of rings, which in the case of azaspiro[4.5]decan-3-yl would involve a cyclohexane ring fused to a smaller ring containing nitrogen .
Chemical Reactions Analysis
The second paper discusses an unexpected outcome during the synthesis of N-substituted 4-methyl-1-oxa-8-azaspiro[4,5]deca-3-en-3-carboxylic acids. The spirocyclic compounds were obtained through a reaction involving an aldol condensation followed by cyanoethylation. The reaction was catalyzed by an alkali and occurred at room temperature, leading to the formation of cyano-substituted spirocyclic compounds. Subsequent hydrolysis of these compounds yielded the corresponding carboxylic acids . This indicates that the spirocyclic compounds, including those similar to 2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid, can undergo various chemical reactions, which can be utilized for further functionalization.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid are not explicitly detailed in the provided papers, some general properties can be deduced. The presence of tert-butoxycarbonyl (Boc) groups suggests that the compound is likely to be stable under acidic conditions, as Boc is commonly used as a protecting group for amines. The spirocyclic framework may also impart rigidity to the molecule, potentially affecting its conformational stability and possibly its solubility in organic solvents .
Aplicaciones Científicas De Investigación
Synthesis and Theoretical Studies of Biologically Active Compounds : Amirani Poor et al. (2018) conducted a study on the synthesis of biologically active compounds using an intermolecular Ugi reaction involving 2-(1-(aminomethyl)cyclohexyl)acetic acid (gabapentin), producing N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)propanamides and related derivatives. Theoretical studies indicated that electron-donating groups increase the strength of intramolecular hydrogen bonds in these compounds (Amirani Poor, Darehkordi, Anary‐Abbasinejad, & Mohammadi, 2018).
Pathways in Synthesis Reactions : Moskalenko and Boev (2012) explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to a mixture of isomeric condensation products. This research contributes to the understanding of chemical pathways in the synthesis of spirocyclic compounds (Moskalenko & Boev, 2012).
Antiviral Evaluation : Apaydın et al. (2020) synthesized and evaluated a new series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives for their antiviral activity. Some compounds exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the potential of spirothiazolidinone scaffolds in antiviral drug development (Apaydın, Loy, Stevaert, & Naesens, 2020).
NMR Spectroscopy in Structural Analysis : Jakubowska et al. (2013) used NMR spectroscopy to assign the absolute configurations of certain spirocyclic compounds, demonstrating the utility of spectroscopic techniques in determining the structure of complex organic molecules (Jakubowska, Sowa, Żylewski, & Kulig, 2013).
Synthesis of Spiroheterocyclic Pyrylium Salts : Al-Ahmadi and El-zohry (1995) reported the synthesis of spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one and/or [4.5]decan-2-one as antimicrobial agents. This work contributes to the field of medicinal chemistry, especially in the context of developing new antimicrobial compounds (Al-Ahmadi & El-zohry, 1995).
Propiedades
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-2-azaspiro[4.5]decan-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-10-15(4-6-20-7-5-15)9-11(16)8-12(17)18/h11H,4-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQPQIOKVCANRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCOCC2)CC1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

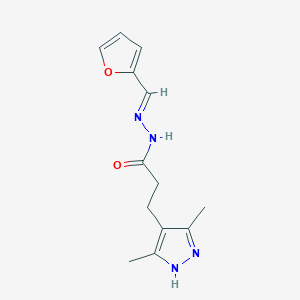
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012875.png)


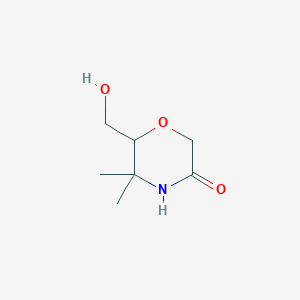
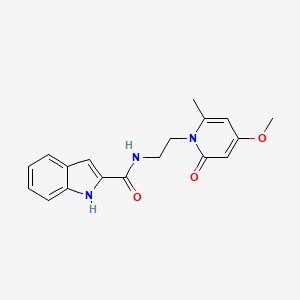
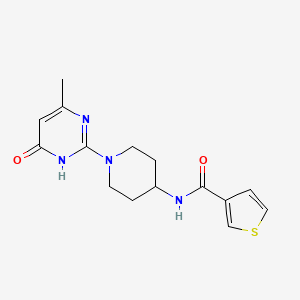
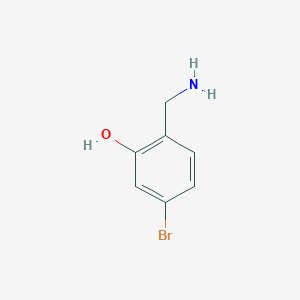


![2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3012889.png)
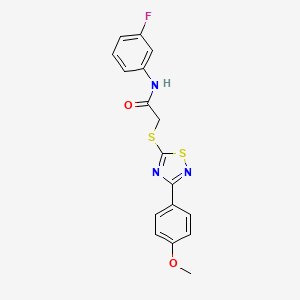
![4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B3012894.png)
![2-(3-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3012895.png)